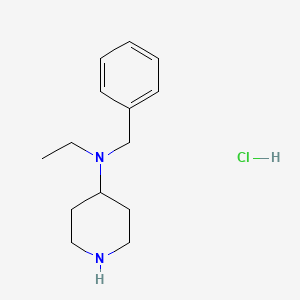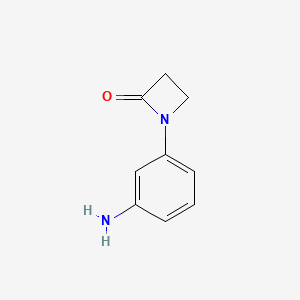![molecular formula C13H19NO2 B1383469 3-[(苄基氨基)甲基]-2-甲基氧杂环-3-醇 CAS No. 1695402-54-0](/img/structure/B1383469.png)
3-[(苄基氨基)甲基]-2-甲基氧杂环-3-醇
描述
3-[(Benzylamino)methyl]-2-methyloxolan-3-ol is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . It is also known by its IUPAC name, 3-[(benzylamino)methyl]-2-methyltetrahydrofuran-3-ol . This compound is characterized by the presence of a benzylamino group attached to a methyloxolan ring, making it a versatile intermediate in organic synthesis.
科学研究应用
3-[(Benzylamino)methyl]-2-methyloxolan-3-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(benzylamino)methyl]-2-methyloxolan-3-ol typically involves the reaction of benzylamine with an appropriate oxirane or epoxide precursor. One common method is the nucleophilic ring-opening of an epoxide by benzylamine under basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production methods for 3-[(benzylamino)methyl]-2-methyloxolan-3-ol are not well-documented in the public domain. large-scale synthesis would likely involve similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
3-[(Benzylamino)methyl]-2-methyloxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the oxolan ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the nucleophilic attack.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield ketones or aldehydes.
Reduction: Reduction can produce various alcohol derivatives.
Substitution: Substitution reactions can yield a wide range of derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 3-[(Benzylamino)methyl]-2-methyloxolan-3-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The benzylamino group may play a role in binding to these targets, while the oxolan ring could influence the compound’s overall conformation and reactivity.
相似化合物的比较
Similar Compounds
3-[(Benzylamino)methyl]-2-methyltetrahydrofuran-3-ol: This is the IUPAC name for the same compound.
Methyl 3-(benzylamino)butanoate: Another compound with a benzylamino group but a different core structure.
Uniqueness
3-[(Benzylamino)methyl]-2-methyloxolan-3-ol is unique due to its specific combination of a benzylamino group and an oxolan ring. This structure imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
IUPAC Name |
3-[(benzylamino)methyl]-2-methyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-11-13(15,7-8-16-11)10-14-9-12-5-3-2-4-6-12/h2-6,11,14-15H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZFCODDXKJJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(CNCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


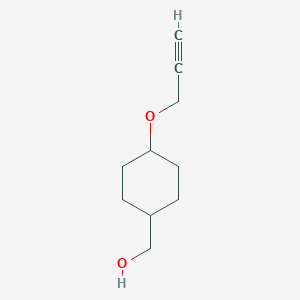
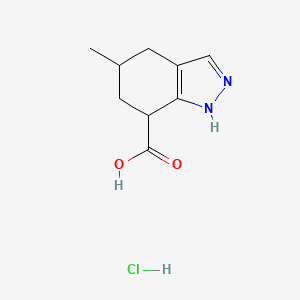
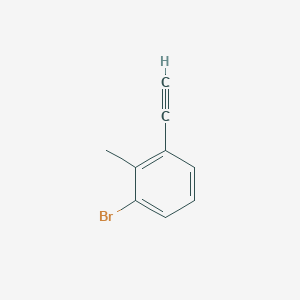
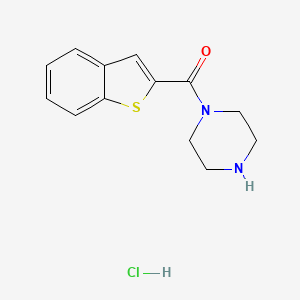
![2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1383394.png)
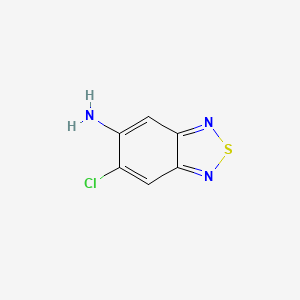
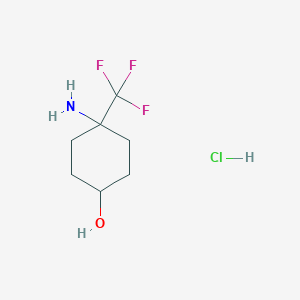
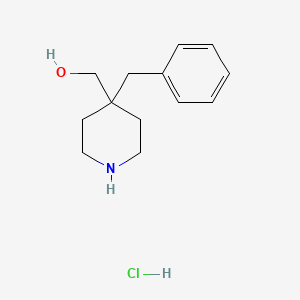
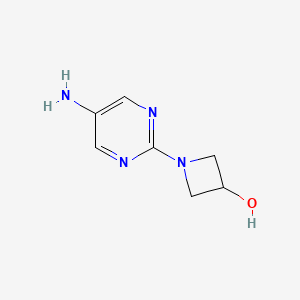
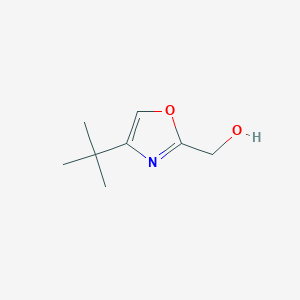
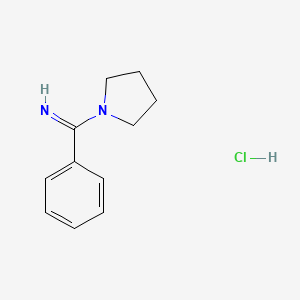
![3-[(2-aminoethyl)(methyl)amino]-N,2-dimethylpropanamide dihydrochloride](/img/structure/B1383404.png)
